

# AM3102 (CAS number 213182-22-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of a Potent PPARα Agonist

**AM3102**, also known as KDS-5104, is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid that plays a significant role in satiety and energy homeostasis. As a potent and hydrolysis-resistant agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), **AM3102** presents a valuable tool for researchers in the fields of metabolic disease, neurobiology, and drug development. This technical guide provides a comprehensive overview of the available data on **AM3102**, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

**Core Compound Information** 

| Parameter         | Value                                                               | Reference |
|-------------------|---------------------------------------------------------------------|-----------|
| CAS Number        | 213182-22-0                                                         | N/A       |
| Alternate Names   | KDS-5104; N-[(1R)-2-hydroxy-<br>1-methylethyl-9Z-<br>octadecenamide | [1]       |
| Molecular Formula | C21H41NO2                                                           | [1]       |
| Molecular Weight  | 339.60 g/mol                                                        | [1]       |

## **Quantitative Biological Data**



The biological activity of **AM3102** has been characterized through various in vitro and in vivo assays, demonstrating its high potency and selectivity for PPAR $\alpha$ .

| Assay                                | Parameter | Value     |
|--------------------------------------|-----------|-----------|
| PPARα Transcriptional Activity       | EC50      | 100 nM    |
| In Vivo Feeding Latency<br>(Rodents) | ED50      | 2.4 mg/kg |
| Cannabinoid Receptor 1 (CB1) Binding | Ki        | 33 μΜ     |
| Cannabinoid Receptor 2 (CB2) Binding | Ki        | 26 μΜ     |

## Mechanism of Action: PPARα Signaling Pathway

**AM3102** exerts its biological effects primarily through the activation of PPAR $\alpha$ , a ligand-activated transcription factor. The signaling cascade initiated by **AM3102** binding to PPAR $\alpha$  is a key mechanism in the regulation of lipid metabolism and energy balance.

Upon binding by an agonist like **AM3102**, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, transport, and utilization, while simultaneously repressing genes involved in inflammatory processes.





Click to download full resolution via product page

Figure 1: **AM3102**-mediated PPARα signaling pathway.

## Experimental Protocols PPARα Transcriptional Activation Assay

This assay is designed to quantify the ability of a compound to activate the PPAR $\alpha$  receptor, leading to the transcription of a reporter gene. A common method involves the use of a luciferase reporter system.

#### Methodology:

- Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured in appropriate media. The cells are then co-transfected with two plasmids:
  - An expression vector for the human or rodent PPARα.
  - A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
  - A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) is often included to normalize for transfection efficiency.
- Compound Treatment: After an incubation period to allow for plasmid expression, the cells
  are treated with varying concentrations of AM3102. A known PPARα agonist (e.g., WY14643) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative
  control.







- Luciferase Assay: Following a defined incubation period with the compound, the cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.
- Data Analysis: The raw luciferase units are normalized to the control reporter activity. The
  normalized data is then plotted against the logarithm of the compound concentration, and the
  EC50 value is determined using a sigmoidal dose-response curve fit.





Click to download full resolution via product page

Figure 2: Workflow for a PPARα transcriptional activation assay.



## **Rodent Feeding Latency and Satiety Studies**

These in vivo experiments are designed to assess the effect of a compound on food intake and satiety in rodents.

#### Methodology:

- Animal Acclimation: Rodents (typically rats or mice) are individually housed and acclimated to the experimental conditions, including the diet and feeding schedule.
- Fasting: Prior to the experiment, animals are fasted for a standardized period (e.g., 12-24 hours) to ensure a consistent motivation to eat. Water is typically available ad libitum.
- Compound Administration: AM3102 is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. A vehicle control group is also included.
- Food Presentation and Observation: At a set time after compound administration, preweighed food is presented to each animal. The latency to the first meal, the duration of the first meal, and the amount of food consumed over specific time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr) are meticulously recorded.
- Data Analysis: The food intake and feeding latency are compared between the AM3102treated groups and the vehicle control group. The ED50 for the reduction in food intake or the increase in feeding latency is calculated.

## **Cannabinoid Receptor Binding Assay**

This in vitro assay determines the affinity of a compound for the cannabinoid receptors CB1 and CB2. A common method is a competitive radioligand binding assay.

#### Methodology:

- Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared from cultured cells or animal tissues. The protein concentration of the membrane preparation is determined.
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:



- A fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940).
- The prepared cell membranes.
- A range of concentrations of the test compound (AM3102).
- For determining non-specific binding, a high concentration of a known non-radiolabeled cannabinoid ligand is added to a set of wells.
- Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
- Separation and Scintillation Counting: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters are then washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
  the total binding. The percentage of specific binding is plotted against the logarithm of the
  test compound concentration. The IC50 (the concentration of the compound that inhibits 50%
  of the specific binding of the radioligand) is determined from the resulting competition curve.
  The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is
  then calculated from the IC50 using the Cheng-Prusoff equation.

### **Pharmacokinetics and Metabolism**

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for **AM3102** are not extensively available in the public domain. However, as an analog of OEA, it is designed to be resistant to enzymatic hydrolysis, which is a primary route of inactivation for OEA. This resistance is expected to lead to a longer half-life and improved oral bioavailability compared to its parent compound. Further studies are required to fully characterize the pharmacokinetic profile of **AM3102**.

## Conclusion

**AM3102** is a valuable research compound for investigating the physiological roles of PPARα. Its high potency, selectivity, and enhanced stability make it a superior tool compared to the



endogenous ligand OEA for in vitro and in vivo studies. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and interpreting experiments utilizing this potent PPARa agonist. Further investigation into its pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AM3102 (CAS number 213182-22-0): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768088#am3102-cas-number-213182-22-0]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com